An In-depth Technical Guide to the Synthesis of 5-Bromo-3-isopropyl-1H-indazole
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-isopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-3-isopropyl-1H-indazole, a heterocyclic compound of interest in pharmaceutical research. Due to the absence of a direct, single-step synthesis in published literature, this guide details a multi-step approach, offering two viable routes to a key intermediate, 3-acetyl-5-bromo-1H-indazole, and subsequent conversion to the final product. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to assist researchers in the practical execution of this synthesis.
Executive Summary of Synthetic Pathways
The synthesis of 5-Bromo-3-isopropyl-1H-indazole can be strategically approached through the initial formation of a 5-bromo-1H-indazole core, followed by functionalization at the C3 position. Two primary pathways are presented, converging at the key intermediate, 3-acetyl-5-bromo-1H-indazole.
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Route A: This pathway commences with the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline, followed by a C3-acetylation reaction.
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Route B: This alternative route begins with the bromination of indazole-3-carboxylic acid to yield 5-bromo-1H-indazole-3-carboxylic acid, which is then converted to the 3-acetyl derivative.
Following the synthesis of the 3-acetyl-5-bromo-1H-indazole intermediate, this guide details two potential methods for the conversion of the acetyl group to the desired isopropyl group:
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Wittig Reaction and Reduction: Conversion of the acetyl group to an isopropenyl group via a Wittig reaction, followed by catalytic hydrogenation.
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Grignard Reaction and Deoxygenation: Reaction with a Grignard reagent to form a tertiary alcohol, which is subsequently deoxygenated.
Comparative Data of Initial Synthetic Routes
| Parameter | Route A: From 4-bromo-2-methylaniline | Route B: From Indazole-3-carboxylic acid |
| Starting Material | 4-bromo-2-methylaniline | Indazole-3-carboxylic acid |
| Key Reagents | Acetic anhydride, Isoamyl nitrite, Acetyl chloride, Lewis Acid | Bromine, Acetic acid, Thionyl chloride, Organocadmium reagent |
| Overall Yield (to intermediate) | ~85-90% (for 5-bromo-1H-indazole) | ~80-85% (for 5-bromo-1H-indazole-3-carboxylic acid) |
| Purity of Intermediate | High, requires chromatographic purification | High, purification by filtration |
Visualizing the Synthesis Pathways
The logical flow of the proposed synthetic routes is illustrated in the following diagrams.
Experimental Protocols
Route A: Synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline
Step 1: Synthesis of 5-bromo-1H-indazole [1]
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Materials: 4-bromo-2-methylaniline (95.0 g), Chloroform (0.70 L), Acetic anhydride (0.109 L), Potassium acetate (14.6 g), Isoamyl nitrite (0.147 L), Concentrated hydrochloric acid (500 mL), 50% Sodium hydroxide solution, Ethyl acetate, Brine, Magnesium sulfate, Heptane.
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Procedure:
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To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40 °C.
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Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).
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Reflux the solution at 68 °C for 20 hours.
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Cool the mixture to 25 °C and distill off the volatiles under vacuum (30 mmHg, 30-40 °C).
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Add water in portions (total 225 mL) and continue distillation to remove residual volatiles via azeotropic distillation.
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Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).
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Heat the mixture to 50-55 °C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.
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Cool the solution to 20 °C and add 50% sodium hydroxide solution (520 g) to adjust the pH to 11, keeping the temperature below 37 °C.
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Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.
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Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).
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Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad.
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Dry the organic solution over magnesium sulfate, filter through a silica gel pad with ethyl acetate.
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Concentrate the eluant by rotary evaporation, adding heptane (total 0.45 L) during distillation until dry solids remain.
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Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45 °C to yield 5-bromo-1H-indazole.
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Yield: 91.9 g (94%).
Step 2: N-Protection of 5-bromo-1H-indazole (General Procedure)
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Materials: 5-bromo-1H-indazole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane.
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Procedure:
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Dissolve 5-bromo-1H-indazole in dichloromethane.
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Add DMAP (catalytic amount) and Boc₂O (1.1 equivalents).
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Stir the reaction mixture at room temperature until completion (monitored by TLC).
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Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-protected product.
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Step 3: Friedel-Crafts Acylation of N-protected 5-bromo-1H-indazole (General Procedure) [2]
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Materials: N-protected 5-bromo-1H-indazole, Acetyl chloride, Aluminum trichloride (AlCl₃), Dichloromethane.
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Procedure:
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Suspend aluminum trichloride in dry dichloromethane under an inert atmosphere.
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Add acetyl chloride to the suspension and stir.
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Add a solution of N-protected 5-bromo-1H-indazole in dichloromethane dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Pour the reaction mixture into ice-water and extract with dichloromethane.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.
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Route B: Synthesis of 3-acetyl-5-bromo-1H-indazole from Indazole-3-carboxylic acid
Step 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid [3]
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Materials: Indazole-3-carboxylic acid (1.0 g, 6.16 mmol), Glacial acetic acid (62 mL), Bromine (0.633 mL, 12.33 mmol).
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Procedure:
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Suspend indazole-3-carboxylic acid in glacial acetic acid (60 mL) and heat to 120 °C until a clear solution is formed.
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Cool the solution to 90 °C.
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Slowly add a solution of bromine in glacial acetic acid (2 mL) dropwise at 90 °C.
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Continue heating at 90 °C for 16 hours.
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Cool the reaction mixture to room temperature and pour it into ice water.
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Stir for 15 minutes, then filter the solid, wash with cold water, and dry under vacuum.
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Yield: 1.30 g (87.5%).
Step 2: Conversion of 5-bromo-1H-indazole-3-carboxylic acid to 3-acetyl-5-bromo-1H-indazole (Proposed)
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Materials: 5-bromo-1H-indazole-3-carboxylic acid, Thionyl chloride (SOCl₂), Cadmium chloride (CdCl₂), Methylmagnesium bromide.
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Procedure:
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Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.
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Prepare the organocadmium reagent by reacting cadmium chloride with methylmagnesium bromide.
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React the acid chloride with the organocadmium reagent to yield 3-acetyl-5-bromo-1H-indazole.
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Final Conversion to 5-Bromo-3-isopropyl-1H-indazole
Method 1: Via Wittig Reaction and Reduction
Step 1: Wittig Reaction to form 3-isopropenyl-5-bromo-1H-indazole (General Procedure) [4][5]
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Materials: 3-acetyl-5-bromo-1H-indazole, Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium amide), Anhydrous THF.
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Procedure:
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Prepare the phosphorus ylide (methylenetriphenylphosphorane) by reacting methyltriphenylphosphonium bromide with a strong base in anhydrous THF.
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Add a solution of 3-acetyl-5-bromo-1H-indazole in THF to the ylide solution at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction with water and extract with an organic solvent.
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Purify the crude product by column chromatography.
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Step 2: Reduction of 3-isopropenyl-5-bromo-1H-indazole (General Procedure) [6]
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Materials: 3-isopropenyl-5-bromo-1H-indazole, Palladium on carbon (Pd/C), Hydrogen gas, Ethanol or Ethyl acetate.
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Procedure:
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Dissolve the isopropenyl derivative in a suitable solvent (e.g., ethanol).
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Add a catalytic amount of Pd/C.
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Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon until the reaction is complete.
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Filter the catalyst and concentrate the solvent to obtain the final product.
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Method 2: Via Grignard Reaction and Deoxygenation
Step 1: Grignard Reaction to form Tertiary Alcohol (General Procedure)
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Materials: 3-acetyl-5-bromo-1H-indazole, Methylmagnesium bromide solution in THF, Anhydrous THF.
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Procedure:
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Dissolve 3-acetyl-5-bromo-1H-indazole in anhydrous THF and cool to 0 °C.
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Add methylmagnesium bromide solution dropwise.
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Stir at 0 °C and then allow to warm to room temperature.
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Quench the reaction with saturated ammonium chloride solution.
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Extract with an organic solvent, dry, and concentrate to obtain the tertiary alcohol.
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Step 2: Barton-McCombie Deoxygenation of Tertiary Alcohol (General Procedure) [7][8][9][10][11]
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Materials: Tertiary alcohol intermediate, Phenyl chlorothionoformate or 1,1'-Thiocarbonyldiimidazole (TCDI), Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), Toluene.
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Procedure:
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Convert the tertiary alcohol to a thiocarbonyl derivative (e.g., a thionoformate or xanthate).
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Reflux the thiocarbonyl derivative with tributyltin hydride and a catalytic amount of AIBN in toluene until the reaction is complete.
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Remove the solvent and purify the product by column chromatography to remove tin byproducts.
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Conclusion
This technical guide outlines plausible and detailed synthetic strategies for obtaining 5-Bromo-3-isopropyl-1H-indazole. The choice of pathway will depend on the availability of starting materials, laboratory capabilities, and desired scale. The provided protocols, based on established chemical transformations, offer a solid foundation for researchers to successfully synthesize this target molecule for further investigation in drug discovery and development programs. Careful execution and monitoring of each step are crucial for achieving optimal yields and purity.
References
- 1. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 9. Barton-McCombie Reaction [organic-chemistry.org]
- 10. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 11. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]
